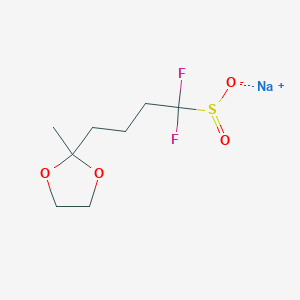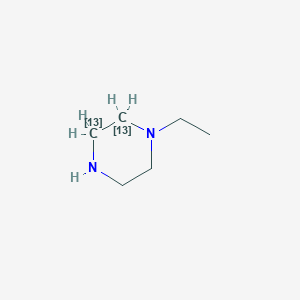
(E)-1-allyl-4-hydroxy-2-oxo-N'-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-allyl-4-hydroxy-2-oxo-N’-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide: is a mouthful, but let’s break it down This compound belongs to the class of hydrazides and quinolines
准备方法
Synthetic Routes: The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, similar hydrazides and quinolines are often synthesized through condensation reactions, cyclizations, and functional group transformations.
Industrial Production: Industrial-scale production methods may vary, but they likely employ efficient and scalable processes. Researchers and chemists optimize these methods to achieve high yields and purity.
化学反应分析
Reactivity:
(E)-1-allyl-4-hydroxy-2-oxo-N’-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide: can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify its structure.
Substitution: Substituents on the quinoline ring may be replaced by other groups.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts. Reaction conditions vary based on the desired outcome.
Major Products: The products formed from these reactions could include derivatives of the original compound, such as substituted quinolines or hydrazides.
科学研究应用
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties. It might serve as a building block for more complex molecules.
Biology and Medicine:Antibacterial Properties: Some quinolines exhibit antibacterial activity, so investigations into this compound’s biological effects are warranted.
Anticancer Potential: Quinolines have been studied for their potential as anticancer agents.
Catalysis: Quinoline derivatives can act as catalysts in organic transformations.
Materials Science: They might find applications in materials science due to their unique structures.
作用机制
The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to unravel its mode of action.
相似化合物的比较
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related hydrazides and quinolines.
属性
分子式 |
C19H16N4O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-1-prop-2-enyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-2-11-23-15-6-4-3-5-14(15)17(24)16(19(23)26)18(25)22-21-12-13-7-9-20-10-8-13/h2-10,12,24H,1,11H2,(H,22,25)/b21-12+ |
InChI 键 |
OFHWVUGPIVKTOK-CIAFOILYSA-N |
手性 SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O |
规范 SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)







![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
